Cas no 2229244-08-8 (3-2-(dimethylamino)-5-fluorophenylazetidin-3-ol)

3-2-(Dimethylamino)-5-fluorophenylazetidin-3-ol is a fluorinated azetidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including the azetidin-3-ol core and dimethylamino-fluorophenyl substituent, suggest utility as a versatile intermediate in the synthesis of bioactive molecules. The presence of both fluorine and a tertiary amine group enhances its reactivity and binding affinity, making it valuable for drug discovery, particularly in targeting CNS or receptor-modulating pathways. The compact azetidine ring contributes to improved metabolic stability and conformational rigidity. This compound may serve as a key scaffold for developing novel therapeutics with optimized pharmacokinetic properties. Further research is warranted to explore its full synthetic and pharmacological potential.
3-2-(dimethylamino)-5-fluorophenylazetidin-3-ol structure
2229244-08-8 structure
商品名:3-2-(dimethylamino)-5-fluorophenylazetidin-3-ol
CAS番号:2229244-08-8
MF:C11H15FN2O
メガワット:210.248006105423
CID:6196295
PubChem ID:165610455

3-2-(dimethylamino)-5-fluorophenylazetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-2-(dimethylamino)-5-fluorophenylazetidin-3-ol
    • 3-[2-(dimethylamino)-5-fluorophenyl]azetidin-3-ol
    • 2229244-08-8
    • EN300-1757146
    • インチ: 1S/C11H15FN2O/c1-14(2)10-4-3-8(12)5-9(10)11(15)6-13-7-11/h3-5,13,15H,6-7H2,1-2H3
    • InChIKey: XUEGUCLUTNISEQ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=C(C=1)C1(CNC1)O)N(C)C

計算された属性

  • せいみつぶんしりょう: 210.11684127g/mol
  • どういたいしつりょう: 210.11684127g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 35.5Ų

3-2-(dimethylamino)-5-fluorophenylazetidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1757146-0.1g
3-[2-(dimethylamino)-5-fluorophenyl]azetidin-3-ol
2229244-08-8
0.1g
$1106.0 2023-09-20
Enamine
EN300-1757146-0.05g
3-[2-(dimethylamino)-5-fluorophenyl]azetidin-3-ol
2229244-08-8
0.05g
$1056.0 2023-09-20
Enamine
EN300-1757146-5.0g
3-[2-(dimethylamino)-5-fluorophenyl]azetidin-3-ol
2229244-08-8
5g
$3645.0 2023-06-03
Enamine
EN300-1757146-5g
3-[2-(dimethylamino)-5-fluorophenyl]azetidin-3-ol
2229244-08-8
5g
$3645.0 2023-09-20
Enamine
EN300-1757146-10g
3-[2-(dimethylamino)-5-fluorophenyl]azetidin-3-ol
2229244-08-8
10g
$5405.0 2023-09-20
Enamine
EN300-1757146-0.5g
3-[2-(dimethylamino)-5-fluorophenyl]azetidin-3-ol
2229244-08-8
0.5g
$1207.0 2023-09-20
Enamine
EN300-1757146-0.25g
3-[2-(dimethylamino)-5-fluorophenyl]azetidin-3-ol
2229244-08-8
0.25g
$1156.0 2023-09-20
Enamine
EN300-1757146-1.0g
3-[2-(dimethylamino)-5-fluorophenyl]azetidin-3-ol
2229244-08-8
1g
$1256.0 2023-06-03
Enamine
EN300-1757146-10.0g
3-[2-(dimethylamino)-5-fluorophenyl]azetidin-3-ol
2229244-08-8
10g
$5405.0 2023-06-03
Enamine
EN300-1757146-2.5g
3-[2-(dimethylamino)-5-fluorophenyl]azetidin-3-ol
2229244-08-8
2.5g
$2464.0 2023-09-20

3-2-(dimethylamino)-5-fluorophenylazetidin-3-ol 関連文献

Related Articles

3-2-(dimethylamino)-5-fluorophenylazetidin-3-olに関する追加情報

Comprehensive Overview of 3-2-(dimethylamino)-5-fluorophenylazetidin-3-ol (CAS No. 2229244-08-8)

The compound 3-2-(dimethylamino)-5-fluorophenylazetidin-3-ol (CAS No. 2229244-08-8) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique azetidin-3-ol core and dimethylamino and fluoro substituents, represents a promising scaffold for the development of novel therapeutic agents. Its structural features make it a subject of interest for researchers exploring central nervous system (CNS) targets, receptor modulation, and drug discovery.

In recent years, the demand for small-molecule modulators with high selectivity and efficacy has surged, driven by advancements in precision medicine and personalized therapeutics. 3-2-(dimethylamino)-5-fluorophenylazetidin-3-ol fits into this paradigm due to its potential interactions with neurotransmitter receptors and enzyme inhibitors. Researchers are particularly intrigued by its fluorophenyl moiety, which is known to enhance metabolic stability and bioavailability—a critical factor in drug design and optimization.

The synthesis of 3-2-(dimethylamino)-5-fluorophenylazetidin-3-ol involves sophisticated organic chemistry techniques, including multi-step reactions and chiral resolution methods. Its azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural element that contributes to its conformational rigidity and binding affinity. This makes it a valuable building block for fragment-based drug discovery and combinatorial chemistry libraries.

One of the most frequently asked questions in online searches relates to the biological activity of 3-2-(dimethylamino)-5-fluorophenylazetidin-3-ol. Preliminary studies suggest its potential role in modulating G-protein-coupled receptors (GPCRs), which are pivotal in signal transduction and disease pathways. Additionally, its fluorine atom introduces electronegativity, which can influence molecular interactions and binding kinetics. These properties align with current trends in computational chemistry and in silico screening, where researchers leverage AI-driven models to predict compound behavior.

Another area of interest is the compound's potential application in neurodegenerative diseases, such as Alzheimer's and Parkinson's. The dimethylamino group in 3-2-(dimethylamino)-5-fluorophenylazetidin-3-ol may facilitate blood-brain barrier (BBB) penetration, a critical requirement for CNS-targeted drugs. This has sparked discussions in forums and scientific communities about its utility in neuropharmacology and disease-modifying therapies.

From a synthetic chemistry perspective, the compound's stereochemistry and regioselectivity pose intriguing challenges. Researchers often inquire about the optimal reaction conditions and catalysts for its preparation. The incorporation of fluorine into the aromatic ring also raises questions about its impact on electronic properties and solubility, which are vital for formulation development.

In the context of green chemistry, there is growing interest in sustainable methods for synthesizing 3-2-(dimethylamino)-5-fluorophenylazetidin-3-ol. Topics such as catalyst recycling, solvent-free reactions, and energy-efficient processes are frequently explored in academic and industrial settings. This aligns with global initiatives to reduce the environmental footprint of pharmaceutical manufacturing.

In summary, 3-2-(dimethylamino)-5-fluorophenylazetidin-3-ol (CAS No. 2229244-08-8) is a compound of immense scientific and therapeutic potential. Its structural complexity, combined with its relevance to modern drug discovery and neuropharmacology, makes it a focal point for ongoing research. As the scientific community continues to unravel its properties and applications, this molecule is poised to play a pivotal role in the development of next-generation therapeutics.

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